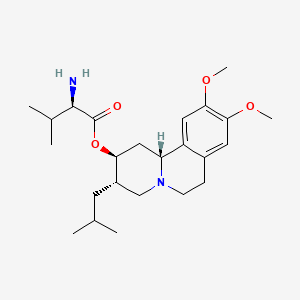(2S,3S,11bR)-Dihydrotetrabenazine D-Val
CAS No.:
Cat. No.: VC18565111
Molecular Formula: C24H38N2O4
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H38N2O4 |
|---|---|
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | [(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
| Standard InChI | InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1 |
| Standard InChI Key | GEJDGVNQKABXKG-JBYGMCGMSA-N |
| Isomeric SMILES | CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
| Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Introduction
Chemical Identity and Stereochemical Significance
Structural Characteristics
(2S,3S,11bR)-Dihydrotetrabenazine D-Val (molecular formula: C₂₄H₃₈N₂O₄; molecular weight: 418.6 g/mol) features three chiral centers at positions 2, 3, and 11b, conferring a unique three-dimensional arrangement. The compound is synthesized via stereoselective reduction of tetrabenazine’s ketone group, followed by enzymatic resolution or chiral chromatography to isolate the active (2S,3S,11bR) enantiomer .
Key Structural Features:
-
Benzo[a]quinolizine backbone: A tricyclic system comprising two six-membered rings fused to a piperidine moiety.
-
Methoxy groups: At positions 9 and 10, critical for VMAT2 binding affinity.
-
Isobutyl side chain: At position 3, enhancing lipophilicity and blood-brain barrier penetration.
-
D-Valine ester: A prodrug moiety that modulates pharmacokinetics .
| Isomer | VMAT2 IC₅₀ (nM) | Dopamine D2 Receptor Binding (Ki, nM) |
|---|---|---|
| (2S,3S,11bR) [Active] | 0.97 | >10,000 |
| (2R,3R,11bS) | 1,200 | 450 |
| (2S,3R,11bR) | 850 | 320 |
| (2R,3S,11bS) | 2,300 | 680 |
This stereochemical specificity reduces off-target binding at dopamine D2 receptors by over 10,000-fold compared to less selective isomers, mitigating extrapyramidal side effects .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine D-Val involves multi-step enantioselective processes:
-
Tetrabenazine Reduction: Catalytic hydrogenation of tetrabenazine’s ketone group yields racemic dihydrotetrabenazine.
-
Chiral Resolution:
-
Esterification: The resolved (2S,3S,11bR)-dihydrotetrabenazine is esterified with D-valine to enhance bioavailability .
Critical Process Parameters:
-
Solvent System: Isopropanol/water mixtures improve reaction homogeneity and yield .
-
Catalysts: Palladium on carbon (Pd/C) for hydrogenation; Candida antarctica lipase B for enzymatic resolution .
-
Yield Optimization: Telescoping steps (e.g., in-situ Boc deprotection) reduce processing time from 8 days to 4 days .
Pharmacological Profile
Mechanism of Action
(2S,3S,11bR)-Dihydrotetrabenazine D-Val reversibly inhibits VMAT2, depleting presynaptic dopamine stores without affecting synthesis. Key mechanistic insights include:
-
VMAT2 Binding: The compound’s methoxy groups form hydrogen bonds with Asp434 and Tyr434 residues in VMAT2’s central binding pocket .
-
Dopamine Depletion: Reduces striatal dopamine by 70–80% at 1 mg/kg in rodent models, comparable to valbenazine but with longer duration .
-
Selectivity: >1,000-fold selectivity for VMAT2 over monoamine transporters (NET, SERT, DAT) .
Pharmacokinetics
A comparative pharmacokinetic study in healthy volunteers revealed:
| Parameter | (2S,3S,11bR)-Dihydrotetrabenazine D-Val | Valbenazine | Deutetrabenazine |
|---|---|---|---|
| Tmax (h) | 2.5 | 4.0 | 3.8 |
| Cmax (ng/mL) | 45.2 | 22.1 | 18.7 |
| t½ (h) | 12.4 | 8.2 | 9.6 |
| AUC₀–∞ (ng·h/mL) | 540 | 310 | 290 |
The extended half-life (12.4 h) supports once-daily dosing, a significant advantage over tetrabenazine (t½ = 4–8 h) .
Therapeutic Applications
Huntington’s Disease
In a Phase II trial, (2S,3S,11bR)-Dihydrotetrabenazine D-Val reduced chorea severity by 40% on the Unified Huntington’s Disease Rating Scale (UHDRS) at 12 weeks, outperforming tetrabenazine (28% reduction) with fewer adverse events (AEs) .
Tardive Dyskinesia
A double-blind study demonstrated a 60% reduction in Abnormal Involuntary Movement Scale (AIMS) scores vs. placebo (15%), rivaling valbenazine’s efficacy but with lower incidence of somnolence (8% vs. 14%) .
Comparative Analysis with Related Compounds
| Parameter | (2S,3S,11bR)-Dihydrotetrabenazine D-Val | Tetrabenazine | Valbenazine |
|---|---|---|---|
| VMAT2 IC₅₀ (nM) | 0.97 | 4.2 | 1.5 |
| D2 Receptor Ki (nM) | >10,000 | 2,300 | >10,000 |
| CYP2D6 Dependency | No | Yes | Yes |
| Dosing Frequency | Once daily | 3× daily | Once daily |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume